molecular formula C6H4INO2 B1315846 2-Iodopyridine-4-carboxylic acid CAS No. 58481-10-0

2-Iodopyridine-4-carboxylic acid

Cat. No. B1315846
CAS RN: 58481-10-0
M. Wt: 249.01 g/mol
InChI Key: FALCXGCLOUKBSP-UHFFFAOYSA-N
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Description

2-Iodopyridine-4-carboxylic acid, also known as 2-Iodoisonicotinic acid, is a chemical compound with the empirical formula C6H4INO2 . It is used in laboratory settings for the synthesis of various substances .


Molecular Structure Analysis

The molecular weight of 2-Iodopyridine-4-carboxylic acid is 249.01 g/mol . The compound’s structure includes an iodine atom attached to the second carbon in the pyridine ring and a carboxylic acid group attached to the fourth carbon . More detailed structural analysis may require advanced computational studies .


Physical And Chemical Properties Analysis

2-Iodopyridine-4-carboxylic acid is a solid substance . It has a melting point of 225-230 °C . The compound’s InChI string is 1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) .

Scientific Research Applications

2-Iodopyridine-4-carboxylic acid is a halogenated heterocycle . Its empirical formula is C6H4INO2 and it has a molecular weight of 249.01 . It’s also known as 2-Iodoisonicotinic acid .

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

  • Synthesis of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

    • 2-Iodopyridine is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
    • These inhibitors are important in the study of prostaglandin metabolism, which plays a crucial role in inflammation and cancer .
  • Production of Multifunctional Pyridine Derivatives

    • 2-Iodopyridine can be used as a valuable building block in the production of multifunctional pyridine derivatives .
    • These derivatives have applications in various fields, including life sciences and pharmaceuticals .
  • Synthesis of Fluorinated Pyridines

    • Iodopyridines, including 2-Iodopyridine, can be used in the synthesis of fluorinated pyridines .
    • Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • They have potential applications in various biological fields, including as potential imaging agents .
  • Agricultural Applications

    • The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
    • Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
  • Synthesis of Pyridine Alkaloids

    • 3-Iodopyridine, an isomer of 2-Iodopyridine, has been used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D .
    • These alkaloids have various biological applications and are often used in medicinal chemistry .
  • Production of Phenazopyridine

    • 3-Iodopyridine is also used in the production of Phenazopyridine, an azo dye used in the treatment of urinary tract infections .
    • 3-Phenylphenazopyridine, an impurity of Phenazopyridine, is synthesized using 3-Iodopyridine-2,6-diamine .

Safety And Hazards

2-Iodopyridine-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCXGCLOUKBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561304
Record name 2-Iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyridine-4-carboxylic acid

CAS RN

58481-10-0
Record name 2-Iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoisonicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
… For example, 3-chloro-5-fluoro-4-iodopyridine was exploited in the syntheses of 5-chloro-3-fluoro-2-iodopyridine and 5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid. In both cases, …
Number of citations: 27 link.springer.com

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